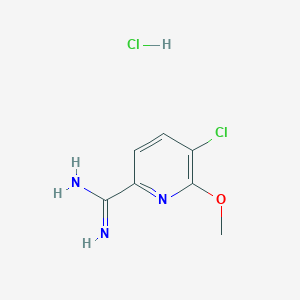
5-Chloro-6-methoxypicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O It is a derivative of picolinamide, featuring a chlorine atom at the fifth position and a methoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypicolinimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-6-methoxypyridine.
Formation of Picolinimidamide: The 5-chloro-6-methoxypyridine is then reacted with an appropriate amidine reagent under controlled conditions to form the picolinimidamide derivative.
Hydrochloride Formation: The final step involves the conversion of the picolinimidamide derivative into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 5-chloro-6-methoxypyridine.
Amidine Reaction: Reacting the synthesized pyridine derivative with an amidine reagent in large reactors.
Purification: Purification of the product through crystallization or other suitable methods.
Hydrochloride Formation: Conversion to the hydrochloride salt and further purification to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered nitrogen oxidation states.
Coupling Products: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
5-Chloro-6-methoxypicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypicolinimidamide hydrochloride: Similar structure but with the methoxy group at the fourth position.
5-Methoxypicolinimidamide hydrochloride: Lacks the chlorine atom at the fifth position.
6-Chloro-5-methoxypicolinimidamide hydrochloride: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-6-methoxypicolinimidamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H9Cl2N3O |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
5-chloro-6-methoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8ClN3O.ClH/c1-12-7-4(8)2-3-5(11-7)6(9)10;/h2-3H,1H3,(H3,9,10);1H |
InChI Key |
HAJZKHJCBSUEKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















